3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
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Overview
Description
3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 3-amino-1H-pyrazole with a benzoic acid derivative under specific conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: A precursor in the synthesis of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid.
Benzoic acid derivatives: Compounds with similar structural features and functional groups.
Uniqueness
This compound is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(5-amino-1H-pyrazole-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-9-8(5-13-15-9)10(16)14-7-3-1-2-6(4-7)11(17)18/h1-5H,(H,14,16)(H,17,18)(H3,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLASFIGXPLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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